molecular formula C57H83N3O39S B571036 Piroxicam-beta-cyclodextrin CAS No. 121696-62-6

Piroxicam-beta-cyclodextrin

Numéro de catalogue B571036
Numéro CAS: 121696-62-6
Poids moléculaire: 1466.333
Clé InChI: LBPBSKKEZXLVBQ-ZQOBQRRWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piroxicam-beta-cyclodextrin is a complex of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam and an inert cyclic macromolecule, Beta-Cyclodextrin . It is used to treat symptoms of osteoarthritis and rheumatoid arthritis . The complexation with Beta-Cyclodextrin allows a more rapid absorption of Piroxicam from the digestive tract .


Synthesis Analysis

The synthesis of Piroxicam-beta-cyclodextrin involves the creation of inclusion complexes that can have physical, chemical, and biological properties very different from either those of the drug or the cyclodextrin . The synthesis of copolymers of Beta-Cyclodextrin by different functional monomers and cross-linkers has been discussed in various studies .


Molecular Structure Analysis

The molecular structure of Piroxicam-beta-cyclodextrin is a result of the supermolecular encapsulation of Piroxicam with the cyclic oligosaccharide Beta-Cyclodextrin . The structure of Piroxicam itself includes a Chemical Formula of C15H13N3O4S .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Piroxicam-beta-cyclodextrin are complex and involve the interaction of Piroxicam with Beta-Cyclodextrin . Thermodynamic studies have been conducted on the complexation of Piroxicam with Beta-Cyclodextrin in aqueous solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of Piroxicam-beta-cyclodextrin are influenced by its complexation with Beta-Cyclodextrin . This complexation leads to an increase in the rate of absorption of the active compound and consequently, an earlier onset of analgesic action .

Applications De Recherche Scientifique

  • Pharmacodynamic and Pharmacokinetic Properties : Piroxicam-beta-cyclodextrin is a complex of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin. It has shown a faster onset of action and equivalent or less gastrointestinal mucosal toxicity compared to standard piroxicam. This is important in the treatment of rheumatic diseases and pain states (Lee & Balfour, 1994).

  • Therapeutic Potential in Rheumatic Diseases : Clinical trials have demonstrated the effectiveness of piroxicam-beta-cyclodextrin in patients with rheumatic diseases. It has been found to be as effective as standard piroxicam, with a more rapid analgesic onset and reduced gastropathic effects in animal studies (Lister, Acerbi, & Cadel, 1993).

  • Effect on Postural Sway in Chronic Low Back Pain : Studies have suggested that piroxicam-beta-cyclodextrin in sachet form may have beneficial effects on postural sway in patients with chronic low back pain, indicating its potential use in this condition (Chang et al., 2008).

  • Role in Topical Drug Formulations : The inclusion of piroxicam with cyclodextrins in topical drug formulations has been shown to enhance the drug's dissolution properties and increase its permeation from the formulation. This has implications for the development of more effective topical NSAID treatments (Jug et al., 2005).

  • Use in Postoperative Pain Management : Piroxicam-beta-cyclodextrin has been compared with intramuscular piroxicam for postoperative pain management after orthopedic surgery, showing a rapid and good analgesic effect comparable to intramuscular administration (Martens, 1994).

  • Pharmacokinetic Properties in Humans : Studies on the pharmacokinetic properties of piroxicam-beta-cyclodextrin in humans have shown faster absorption rates than plain piroxicam, which may contribute to its reduced incidence of gastrointestinal complaints and rapid pain relief (Woodcock et al., 1993).

  • Comparison with Indomethacin in Headache Treatment : In a study comparing piroxicam-beta-cyclodextrin with indomethacin for headache treatment, it was found to be partly effective but seemed inferior to indomethacin, especially in chronic paroxysmal hemicrania (Sjaastad & Antonaci, 1995).

Mécanisme D'action

The mechanism of action of Piroxicam-beta-cyclodextrin involves the inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis . This results in the reduction of hormones that cause inflammation and pain in the body .

Orientations Futures

The future directions for Piroxicam-beta-cyclodextrin could involve further exploration of its potential benefits over standard Piroxicam, particularly in terms of gastrointestinal tolerability . Additionally, the potential of nanoforming for producing fast-acting dosage forms of poorly soluble drugs like Piroxicam has been suggested .

Propriétés

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H83N3O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60242388
Record name Piroxicam mixture with beta-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piroxicam-beta-cyclodextrin

CAS RN

96684-39-8
Record name Piroxicam mixture with beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroxicam mixture with beta-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.